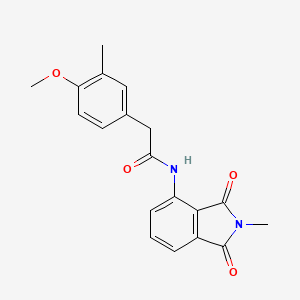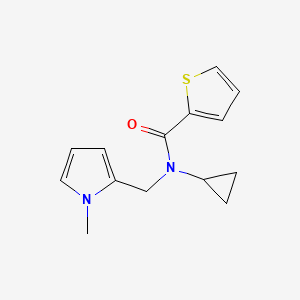
N-cyclopropyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-cyclopropyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C14H16N2OS and its molecular weight is 260.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Dearomatising Rearrangements and Cyclisation
Compounds similar to N-cyclopropyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)thiophene-2-carboxamide have been explored for their ability to undergo dearomatising rearrangements. For instance, thiophene-3-carboxamides with specific substituents have demonstrated the capability to undergo dearomatising cyclisation when treated with lithiating agents, leading to the formation of various cyclic compounds such as pyrrolinones and azepinones. This reaction pathway is significant for synthesizing complex heterocyclic structures which can have various applications in drug development and materials science (Clayden et al., 2004).
Synthesis of Heterocyclic Compounds
Research has also delved into the synthesis of heterocyclic compounds using functionalised heteroaryllithiums derived from compounds structurally related to this compound. These processes are crucial for generating novel indolizinone-based compounds, expanding the chemical diversity for potential pharmaceuticals and other applications (Ruiz et al., 2006).
Facile Synthesis and Biological Activity
Another area of interest is the facile synthesis of compounds that include N-cyclopropyl structures combined with heterocyclic moieties, such as indole-pyrimidine hybrids. These compounds have been evaluated for their anticancer and antimicrobial activities, showcasing the potential of such chemical structures in developing new therapeutic agents. The modification of these molecules can significantly affect their bioactivity, highlighting the importance of structural diversity in drug discovery (Gokhale et al., 2017).
Novel Synthetic Approaches
Research into new synthetic approaches for related compounds has led to the development of methods for preparing diverse heterocyclic structures. These methodologies allow for the efficient generation of compounds with potential applications in various fields, including medicinal chemistry and materials science. The exploration of novel synthetic routes contributes to the expansion of the chemical space, enabling the discovery of new compounds with unique properties (El-Meligie et al., 2020).
Properties
IUPAC Name |
N-cyclopropyl-N-[(1-methylpyrrol-2-yl)methyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2OS/c1-15-8-2-4-12(15)10-16(11-6-7-11)14(17)13-5-3-9-18-13/h2-5,8-9,11H,6-7,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXCNLTAKXUZTDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1CN(C2CC2)C(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
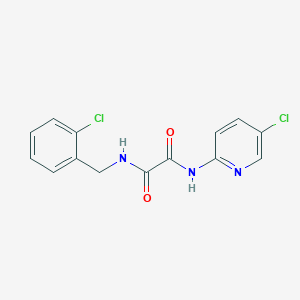
![(3Z)-3-[(4-Fluorophenyl)methoxyimino]-1-phenylindol-2-one](/img/structure/B2523515.png)
![3-benzyl-9-(4-methoxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2523516.png)
![2-Methyl-8-[(2-methylpropan-2-yl)oxycarbonyl]-6,7-dihydro-5H-1,8-naphthyridine-3-carboxylic acid](/img/structure/B2523517.png)
![2,3-dihydro-1lambda~6~-thieno[2,3-b]thiopyran-1,1,4-trione 4-[N-(2,5-dichlorophenyl)hydrazone]](/img/structure/B2523521.png)
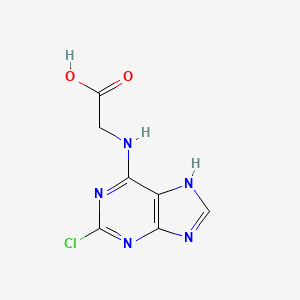
![ethyl (7Z)-2-[(N,N-diethylglycyl)amino]-7-(hydroxyimino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2523523.png)
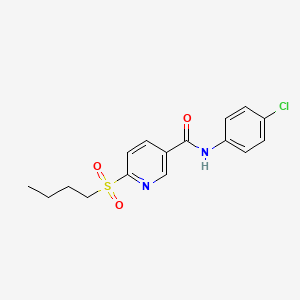
![2-methyl-N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-5-nitrobenzenesulfonamide](/img/structure/B2523525.png)
![Methyl[1-(piperidin-1-yl)propan-2-yl]amine](/img/structure/B2523526.png)
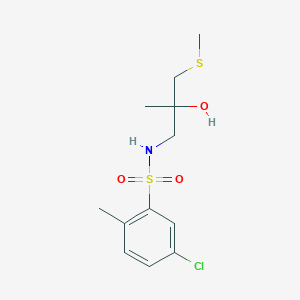
![1-(benzo[d]isoxazol-3-yl)-N-((5-(thiophen-3-yl)furan-2-yl)methyl)methanesulfonamide](/img/structure/B2523529.png)
![4-[(5-Chloro-1,3-benzoxazol-2-yl)sulfanyl]but-2-yn-1-ol](/img/structure/B2523530.png)
